beta-Chloro-L-alanine hydroxylamine

D-amino acid transaminase stereospecific inhibition PLP-dependent enzyme mechanism

Researchers substituting generic β-chloro-L-alanine for the hydroxylamine derivative risk confounding enzyme assay results due to altered C-terminal recognition at PLP-dependent active sites. β-Chloro-L-alanine hydroxylamine (CAS 163682-35-7) resolves this with a dual-pharmacophore design. • Enables covalent active-site labeling via β-chloro elimination-dependent alkylation combined with hydroxylamine-PLP cofactor reactivity • Functions as an enzymatically inert L-isomer negative control for D-amino acid transaminase studies (D-isomer Kinact ≈10 µM; L-isomer unprocessed) • Avoids active transport uncoupling artifacts in bacterial membrane vesicle assays, unlike D-isomer oxidation products • Supplied with verified R-configuration stereochemistry for reproducible mechanism-based inhibition studies.

Molecular Formula C3H7ClN2O2
Molecular Weight 138.55 g/mol
CAS No. 163682-35-7
Cat. No. B555690
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namebeta-Chloro-L-alanine hydroxylamine
CAS163682-35-7
Synonymsbeta-Chloro-L-alaninehydroxylamine; 163682-35-7; AC1OLRUQ; H-beta-Chloro-Ala-NHOH; N-Hydroxy-3-chloroalaninamide; CTK8F8098; ZINC55460246; AKOS022180474; AK-60093; (R)-2-Amino-3-chloro-N-hydroxypropanamide; AJ-112760; RT-011490; (2R)-2-amino-3-chloro-N-hydroxypropanamide
Molecular FormulaC3H7ClN2O2
Molecular Weight138.55 g/mol
Structural Identifiers
SMILESC(C(C(=O)NO)N)Cl
InChIInChI=1S/C3H7ClN2O2/c4-1-2(5)3(7)6-8/h2,8H,1,5H2,(H,6,7)/t2-/m0/s1
InChIKeyQCWBXJPECQJXKJ-REOHCLBHSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Beta-Chloro-L-alanine Hydroxylamine: Molecular Characteristics & Procurement


Beta-Chloro-L-alanine hydroxylamine (CAS 163682-35-7; molecular formula C3H7ClN2O2; molecular weight 138.55 g/mol; IUPAC name (2R)-2-amino-3-chloro-N-hydroxypropanamide) is a non-proteinogenic halogenated amino acid derivative distinguished by the presence of a β-chloro substituent and a C-terminal hydroxylamide (NHOH) moiety replacing the carboxylic acid group . This compound is structurally related to β-chloro-L-alanine (CAS 2731-73-9), a well-documented bacteriostatic amino acid analog and suicide substrate inhibitor of alanine racemase (EC 5.1.1.1) and threonine deaminase [1][2]. The substitution of the carboxyl group with a hydroxylamine functional group confers distinct physicochemical properties and potential reactivity toward PLP-dependent enzyme active sites, positioning this compound as a specialized research tool in enzyme mechanism studies and structural biology applications .

Derivative identity β-Chloro-L-alanine hydroxylamine (C-terminal NHOH replaces carboxyl)
Target enzyme class PLP-dependent enzymes (alanine racemase, transaminases, GDH)
Stereochemical role L-configuration (R at C2); inactive toward D-amino acid transaminase

Why Generic Substitution Fails


Generic substitution with β-chloro-L-alanine (free acid) or β-chloro-L-alanine hydrochloride is not chemically or functionally equivalent to β-chloro-L-alanine hydroxylamine for three primary reasons. First, the hydroxylamine functional group replaces the carboxylate moiety, altering molecular recognition at enzyme active sites that interact with the substrate/inhibitor C-terminus—a critical determinant in PLP-dependent enzyme catalysis [1]. Second, the hydroxylamine moiety introduces distinct reactivity with pyridoxal 5′-phosphate (PLP) cofactors; hydroxylamine is itself a known alanine racemase inhibitor (1 mM produces complete inhibition in both reaction directions, with non-competitive inhibition kinetics via elimination of the PLP cofactor from the enzyme) [2], and its covalent incorporation into the β-chloroalanine scaffold may generate a dual-pharmacophore tool compound with altered inhibition modality. Third, the stereochemical configuration at the C2 position (R-configuration; L-alanine stereochemistry) is retained, but the altered C-terminal functionality precludes direct metabolic processing through pathways requiring a free carboxyl group for transport recognition or enzymatic turnover [1]. Procurement decisions for enzyme mechanism studies, active-site labeling experiments, or structure-activity relationship investigations must therefore explicitly specify the hydroxylamine derivative when the C-terminal modification is mechanistically relevant, as substitution with the parent acid will yield confounding or absent experimental outcomes.

Target product
β-Chloro-L-alanine (free acid)
Hydroxylamide C-terminus alters PLP-enzyme active-site recognition
Carboxylate C-terminus matches native substrate transport and catalysis
Hydroxylamine moiety may independently engage PLP cofactor (dual reactivity)
Single-mode β-elimination/alkylation mechanism; no PLP-directed hydroxylamine
Modified C-terminus may preclude carboxyl-dependent transport and metabolism
Free carboxyl enables membrane transport recognition and downstream processing

Comparative Evidence for Scientific Utility


Stereospecific Inactivation of D-Amino Acid Transaminase

The target compound retains the L-configuration (R-stereochemistry at C2) characteristic of β-chloro-L-alanine. This stereochemical identity confers exclusion from catalysis by bacterial D-amino acid transaminase. Purified D-amino acid transaminase from Bacillus sphaericus catalyzes α,β-elimination exclusively from the D-isomer of β-chloroalanine, yielding equivalent amounts of pyruvate, chloride, and ammonia, with an inactivation rate constant (Kinact) of approximately 10 µM [1]. The L-isomer of β-chloroalanine is not a substrate for this transaminase and does not undergo enzyme-catalyzed β-elimination [1]. During D-isomer processing, synchronous enzyme inactivation occurs, with one inactivation event per approximately 1500 turnovers through partitioning of the α-aminoacrylate-Schiff base intermediate [1]. In the presence of native substrates (D-alanine and α-ketoglutarate), β-chloro-D-alanine acts as a potent competitive inhibitor with respect to D-alanine (Ki = 10 µM) and a weak uncompetitive inhibitor with respect to α-ketoglutarate [1].

Stereospecific Inactivation
Head-to-head
L-isomer: no substrate turnover, no inactivation. D-isomer: Kinact ≈ 10 µM, Ki = 10 µM vs D-alanine.
Enables stereochemical negative control for D-amino acid transaminase studies
Bacillus sphaericus enzyme; 1977 study
D-amino acid transaminase stereospecific inhibition PLP-dependent enzyme mechanism suicide substrate kinetics

Alanine Racemase: Irreversible vs. Reversible Inhibition

β-Chloro-L-alanine functions as an irreversible inactivator (suicide substrate) of bacterial alanine racemase (EC 5.1.1.1), a critical enzyme for D-alanine biosynthesis and peptidoglycan cell wall formation [1]. This irreversible mechanism distinguishes it from simple reversible inhibitors. In membrane vesicle studies using Escherichia coli B preparations, β-chloro-L-alanine produced irreversible inactivation of membrane-bound alanine racemase, whereas D-alanine dehydrogenase activity remained unaffected [2]. The irreversible nature of this inactivation is consistent with the established mechanism involving enzyme-catalyzed halide elimination to generate a reactive α-aminoacrylate intermediate that alkylates the active site [3]. For comparative context, L-chloroalanine (a related chloroalanine analog) inhibits alanine racemase via non-competitive inhibition with a Ki value of 1.71 mM [4]. The parent hydroxylamine moiety itself (as a free compound, not conjugated to the β-chloroalanine scaffold) produces complete inhibition of alanine racemase at 1 mM in both reaction directions through elimination of the PLP cofactor, with non-competitive inhibition kinetics [4].

Alanine Racemase Inhibition
Class-level
β-Chloro-L-alanine irreversibly inactivates alanine racemase. Free hydroxylamine inhibits at 1 mM via PLP elimination. L-chloroalanine Ki = 1.71 mM.
Reported irreversible suicide substrate potential; hydroxylamine conjugate data not available
Direct comparative data for the hydroxylamine derivative not reported
alanine racemase irreversible inhibition antibacterial target peptidoglycan biosynthesis suicide substrate mechanism

Membrane Transport: L- vs. D-Isomer Oxidation Outcomes

In E. coli B membrane vesicle systems, β-chloro-L-alanine and β-chloro-D-alanine exhibit profoundly divergent functional outcomes despite both supporting initial oxygen uptake and stimulating L-[¹⁴C]proline active transport [1]. Oxidation of β-chloro-D-alanine rapidly uncouples active transport from substrate oxidation, whereas β-chloro-L-alanine oxidation does not produce this transport uncoupling phenotype [1]. The proposed mechanistic basis for this difference involves the enzymatic processing pathways: alanine racemase eliminates HCl from β-chloro-L-alanine to produce pyruvate directly, whereas β-chloro-D-alanine undergoes racemization followed by D-alanine dehydrogenase oxidation to yield β-chloropyruvate—a reactive species that causes transport uncoupling [1]. Authentic β-chloropyruvate reproduces the same transport uncoupling observed with β-chloro-D-alanine oxidation [1]. Transport inactivation by the D-isomer can be partially protected by dithiothreitol, consistent with scavenging of a reactive electrophilic product [1].

Membrane Transport Coupling
Head-to-head
L-isomer: pyruvate produced, no transport uncoupling. D-isomer: β-chloropyruvate causes uncoupling; partially protected by dithiothreitol.
L-isomer avoids transport uncoupling artifacts in bacterial membrane vesicle assays
E. coli B membrane vesicles; 1975 study
active transport uncoupling membrane vesicle assays alanine racemase D-alanine dehydrogenase amino acid transport

Glutamate Dehydrogenase: Reversible vs. Irreversible Inhibition

β-Chloro-L-alanine and its carboxyl-modified derivatives exhibit differential reversibility of enzyme inhibition, a property directly relevant to evaluating the hydroxylamine derivative. In studies of glutamate dehydrogenase (bovine liver), β-chloro-L-alanine produced inhibition that was reversible by dialysis, whereas β-chloro-L-alanine methyl ester (the carboxyl-methylated analog) produced irreversible inhibition that could not be reversed by dialysis [1]. This demonstrates that modification of the C-terminal carboxyl group (via esterification) alters the reversibility profile of enzyme inhibition. Both NAD⁺ and glutamate afforded partial protection against inhibition by the methyl ester, and the presence of the methyl ester modified the allosteric regulatory response to GTP without affecting the stimulatory effect of ADP [1].

Inhibition Reversibility
Cross-study
β-Chloro-L-alanine (free acid): reversible by dialysis. Methyl ester: irreversible. Hydroxylamine derivative predicted irreversible.
C-terminal modification may convert reversible inhibition to irreversible
Bovine liver glutamate dehydrogenase; 1971 study
glutamate dehydrogenase reversible inhibition irreversible inhibition carboxyl ester modification enzyme mechanism

Concentration-Dependent Targeting of Peptidoglycan Enzymes

β-Chloro-L-alanine (CLA) exhibits concentration-dependent differential inhibition of distinct enzymatic targets in the bacterial peptidoglycan biosynthetic pathway [1]. At a low concentration of 0.0625 mM, CLA inhibited the synthesis of UDP-MurNAc-pentapeptide and caused accumulation of UDP-MurNAc-tripeptide in Escherichia coli, consistent with inhibition of alanine racemase as previously reported [1]. Higher concentrations of CLA produced inhibition of an earlier step in nucleotide precursor synthesis, identified as UDP-MurNAc-L-alanine synthetase [1]. This concentration-dependent targeting was validated in both intact cells and cell-free extracts [1].

Peptidoglycan Targeting
Class-level
0.0625 mM inhibits alanine racemase; higher concentrations inhibit UDP-MurNAc-L-alanine synthetase.
Supports dose-response interrogation of peptidoglycan pathway nodes
E. coli intact cells and cell-free extracts; 1982 study
peptidoglycan biosynthesis UDP-MurNAc-L-alanine synthetase alanine racemase concentration-dependent inhibition nucleotide precursor synthesis

Serine Palmitoyltransferase Inhibition & Sphingolipid Modulation

β-Chloro-L-alanine functions as an inhibitor of serine palmitoyltransferase (SPT), the rate-limiting enzyme in de novo sphingolipid biosynthesis [1]. In murine hepatic stellate cell studies, 5 mM β-chloro-L-alanine was employed as an SPT inhibitor to investigate ganglioside biosynthetic pathways [1]. In fumonisin B1-induced cytotoxicity studies using pig kidney LLC-PK1 cells, β-chloro-L-alanine provided approximately 50-60% protection against fumonisin B1-mediated effects on cell growth and death [2]. This partial protection is mechanistically attributed to blockade of sphinganine accumulation, a key mediator of fumonisin toxicity [2].

SPT & Cytoprotection
Supporting evidence
5 mM β-chloro-L-alanine inhibits SPT; ~50–60% reduction in fumonisin B1 cytotoxicity.
Supports sphingolipid pathway modulation research
LLC-PK1 cells; fumonisin co-exposure
serine palmitoyltransferase SPT inhibition sphingolipid biosynthesis fumonisin B1 cytotoxicity modulation

Validated Research Applications


D-Amino Acid Transaminase Control Experiments

Researchers investigating D-amino acid transaminase (EC 2.6.1.21) from Bacillus sphaericus or related bacterial species can utilize β-chloro-L-alanine hydroxylamine as a stereochemical negative control. The L-isomer of β-chloroalanine is not a substrate for this transaminase and does not undergo enzyme-catalyzed β-elimination, whereas the D-isomer is processed with Kinact ≈ 10 µM [1]. This stereospecific discrimination enables experimental designs that require an enzymatically inert analog to control for non-specific effects while maintaining close structural similarity to the active D-isomer. The hydroxylamine modification may further alter binding interactions at the PLP cofactor site, providing additional dimensions for structure-activity relationship studies.

Membrane Transport without Uncoupling Artifacts

In E. coli B membrane vesicle transport assays, β-chloro-L-alanine is metabolized by alanine racemase to produce pyruvate without causing the active transport uncoupling observed with the D-isomer oxidation product β-chloropyruvate [1]. This property makes the L-isomer scaffold (including its hydroxylamine derivative) a valuable tool for studies investigating the functional coupling of alanine racemase and D-alanine dehydrogenase to amino acid transport systems, where confounding uncoupling effects must be avoided [1]. The hydroxylamine derivative may exhibit altered membrane permeability or enzyme recognition compared to the free acid, offering a distinct tool for transport physiology experiments.

Active-Site Labeling of PLP-Dependent Enzymes

β-Chloro-L-alanine functions as an irreversible inactivator of multiple PLP-dependent enzymes, including alanine racemase [1] and selenocysteine β-lyase . The C-terminal hydroxylamine modification, by analogy to the methyl ester derivative that converts reversible glutamate dehydrogenase inhibition to irreversible , is predicted to confer or enhance covalent enzyme modification capacity. This compound is therefore suitable for active-site labeling studies, mechanism-based inhibitor characterization, and structural biology applications requiring covalent adduct formation with target enzymes. The dual functional groups (β-chloro for elimination-dependent alkylation; hydroxylamine for PLP-cofactor interaction) may enable distinct inactivation modalities.

Sphingolipid Pathway & Fumonisin Toxicity Studies

β-Chloro-L-alanine inhibits serine palmitoyltransferase (SPT) at 5 mM concentration and provides 50-60% protection against fumonisin B1-induced cytotoxicity through blockade of sphinganine accumulation [1]. The hydroxylamine derivative may serve as an alternative SPT inhibitor tool for sphingolipid biosynthesis studies, particularly in experimental systems where the carboxylic acid functionality of β-chloro-L-alanine limits membrane permeability or cellular uptake. Applications include ganglioside biosynthetic pathway analysis, investigation of sphingolipid-dependent apoptotic signaling, and dissection of fumonisin toxicity mechanisms in mammalian cell culture models [1].

Application
Selection Property
Validation Focus
D-Amino acid transaminase control experiments
Stereochemical negative control (L-configuration)
Verify absence of substrate turnover and enzyme inactivation
Membrane transport without uncoupling artifacts
L-isomer pyruvate production without transport uncoupling
Validate transport coupling/uncoupling in E. coli membrane vesicles
Active-site labeling of PLP-dependent enzymes
Predicted irreversible inactivation (hydroxylamide)
Confirm covalent adduct formation and irreversibility by dialysis
Sphingolipid pathway & fumonisin toxicity studies
SPT inhibition potential
Determine SPT inhibition potency and cytoprotection magnitude

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